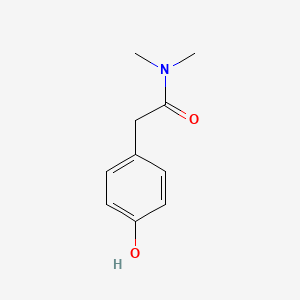

2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Descripción

Contextualization of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in Academic Chemical Research

The compound this compound is a distinct molecule within the broader class of substituted acetamides. While not as extensively studied as some other members of this family, its structural features—a 4-hydroxyphenyl group attached to an N,N-dimethylacetamide moiety—position it as a compound of interest in synthetic and medicinal chemistry. The 4-hydroxyphenyl group is a common feature in many biologically active compounds, including the amino acid tyrosine and the widely used analgesic, paracetamol. wikipedia.orgnih.gov The N,N-dimethylacetamide portion of the molecule provides a stable, polar amide functional group. nih.gov Academic research into related N,N-disubstituted acetamides has revealed their potential as ligands for biological targets and as versatile intermediates in organic synthesis. nih.govnih.gov Therefore, this compound serves as a structural scaffold that can be explored for a variety of chemical and biological applications.

Significance in Pharmaceutical and Biological Sciences

The potential significance of this compound in the pharmaceutical and biological sciences can be inferred from the activities of structurally similar compounds. The presence of the 4-hydroxyphenyl group suggests the possibility of antioxidant activity, as phenolic compounds are known to be effective radical scavengers. nih.gov Furthermore, derivatives of N-substituted acetamides have been investigated for a range of pharmacological effects, including anti-inflammatory and anticancer properties. nih.gov For instance, certain N-substituted acetamide (B32628) derivatives have been identified as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. acs.org The structural similarity to paracetamol (N-(4-hydroxyphenyl)acetamide) also raises questions about its potential analgesic or antipyretic properties, although the N,N-dimethyl substitution would significantly alter its metabolic profile and mechanism of action. wikipedia.org The exploration of this compound could therefore lead to the discovery of new therapeutic agents.

Chemical Synthesis and Characterization

A plausible synthetic route to this compound would involve the reaction of 4-hydroxyphenylacetic acid with dimethylamine (B145610) in the presence of a suitable coupling agent. This method is analogous to standard amidation reactions used to form carboxamides.

Alternatively, the compound could be prepared by the reaction of 2-(4-hydroxyphenyl)acetyl chloride with dimethylamine. The starting material, 4-hydroxyphenylacetic acid, is a known compound that can be synthesized through various methods, including the condensation of phenol (B47542) with glyoxylic acid.

General synthesis methods for N,N-dimethylacetamide itself typically involve the reaction of acetic acid or its derivatives with dimethylamine. chemicalbook.comgoogle.comchemicalbook.com These established procedures for forming the N,N-dimethylamide bond can be adapted for more complex substrates like those containing a hydroxyphenyl group.

The characterization of the final product would be carried out using standard analytical techniques.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The 1H NMR spectrum would show characteristic signals for the aromatic protons of the 4-hydroxyphenyl group, a singlet for the methylene (B1212753) protons adjacent to the carbonyl group, and two singlets for the non-equivalent methyl groups on the nitrogen atom. The 13C NMR spectrum would display corresponding signals for all the carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C10H13NO2), which is 179.22 g/mol . nist.gov Fragmentation patterns would likely involve cleavage of the amide bond and loss of the dimethylamino group. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit a strong absorption band for the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm-1. A broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group would also be expected around 3200-3600 cm-1. |

Potential Pharmacological Profile

Based on its structural components, this compound may possess a range of pharmacological activities that warrant further investigation.

Antioxidant and Anti-inflammatory Properties

The 4-hydroxyphenyl moiety is a key structural feature of many antioxidant compounds. nih.gov Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous inflammatory diseases. It is therefore plausible that this compound could exhibit antioxidant and, consequently, anti-inflammatory effects. Research on other acetamide derivatives has demonstrated their potential as anti-inflammatory agents. nih.gov For example, certain phenoxy acetamide derivatives have shown notable anti-inflammatory activity in preclinical studies. nih.gov

Enzyme Inhibition

The structural features of this compound suggest it could be an inhibitor of various enzymes. For instance, compounds with a 4-hydroxyphenyl group have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govresearchgate.net Inhibition of this enzyme is of interest for the treatment of hyperpigmentation disorders. Additionally, the acetamide scaffold is present in inhibitors of other enzymes, such as cyclooxygenase (COX), which are key targets for anti-inflammatory drugs. archivepp.com

Neurological and Cognitive Effects

Structurally related N-substituted benzamide (B126) derivatives have been explored as potential memory enhancers. nih.gov These compounds have been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing its levels in the brain. Given the presence of the N,N-dimethylacetamide group, it is conceivable that this compound could have an affinity for neurological targets.

Research Findings from In Vitro and In Vivo Studies

As of the current date, there is a lack of specific in vitro and in vivo studies published in peer-reviewed literature that focus exclusively on this compound. However, research on structurally analogous compounds provides a basis for predicting its potential biological effects.

In vitro studies on various N-substituted acetamides have demonstrated a wide range of biological activities. For example, a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives showed acetylcholinesterase-inhibiting activity in the low micromolar range. nih.gov In another study, N-substituted acetamide derivatives were identified as potent antagonists of the P2Y14 receptor, with IC50 values in the nanomolar range. acs.org

Research on compounds containing the 4-hydroxyphenyl moiety has also yielded significant findings. For instance, (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been shown to inhibit tyrosinase with IC50 values in the micromolar range. nih.gov Furthermore, 4-hydroxyphenylacetic acid and its derivatives have been studied for their antioxidant and anti-inflammatory effects. acs.org

While direct experimental data on this compound is not available, the findings from these related studies suggest that it would be a valuable candidate for future in vitro and in vivo investigations to explore its potential therapeutic applications.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(13)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUITXBEAKYQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378757 | |

| Record name | 2-(4-hydroxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76472-23-6 | |

| Record name | 2-(4-hydroxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(4-Hydroxyphenyl)-N,N-dimethylacetamide

One potential pathway for the synthesis of this compound involves the amidation of a corresponding ester precursor, such as methyl 4-hydroxyphenylacetate (B1229458), with gaseous dimethylamine (B145610). This method is analogous to the industrial synthesis of N,N-dimethylacetamide from methyl acetate (B1210297) and dimethylamine. In a related process, the reaction of an ester with gaseous dimethylamine in the presence of a sodium methoxide (B1231860) catalyst has been shown to proceed rapidly. For instance, the amidation of an ester was reported to be 90% complete in just 5 minutes and fully complete within 30 minutes. google.com

Table 1: Illustrative Reaction Conditions for Amidation with Gaseous Dimethylamine

| Parameter | Value/Condition | Source |

| Reactants | Ester, Gaseous Dimethylamine | google.com |

| Catalyst | Sodium Methoxide | google.com |

| Pressure | 20 mm Hg (for removal of acidic gases) | google.com |

| Reaction Time | 5-30 minutes | google.com |

Note: This table represents general conditions for a related amidation reaction and serves as a model for the synthesis of the target compound.

The synthesis of N,N-dimethylacetamide is commonly achieved through the reaction of acetic acid with dimethylamine. organic-chemistry.orgchemicalbook.com This method can be adapted for the preparation of this compound by substituting acetic acid with 4-hydroxyphenylacetic acid. The reaction proceeds by forming a salt between the carboxylic acid and dimethylamine, which is then dehydrated to form the amide.

In the synthesis of N,N-dimethylacetamide, this reaction is typically carried out in a closed system. organic-chemistry.org The adaptation of this method would involve the direct reaction of 4-hydroxyphenylacetic acid with dimethylamine, likely under heating to facilitate the dehydration of the intermediate ammonium (B1175870) salt.

A versatile and common method for forming amide bonds is through nucleophilic substitution, often involving the reaction of an activated carboxylic acid derivative with an amine. For the synthesis of this compound, this can be achieved by first converting 4-hydroxyphenylacetic acid into a more reactive species, such as an acyl chloride, which then readily reacts with dimethylamine.

A practical example of this approach involves the formation of the acid chloride of 4-hydroxyphenylacetic acid using a reagent like thionyl chloride in the presence of dimethylformamide (which forms the Vilsmeier-Haack reagent). researchgate.net The resulting 4-hydroxyphenylacetyl chloride can then be reacted with dimethylamine hydrochloride in the presence of a base, such as triethylamine, to yield the desired amide. researchgate.net However, a potential side reaction in this process is the polymerization of the acid chloride with the hydroxyl group of another 4-hydroxyphenylacetic acid molecule, which can be mitigated by using a protecting group for the hydroxyl functionality. researchgate.net

Optimization Strategies in Chemical Synthesis

To improve the efficiency and selectivity of the synthesis of this compound, various optimization strategies can be employed. These include methods to enhance the reaction yield and techniques to control the regioselectivity of the reaction.

Maximizing the yield of this compound is a key objective in its synthesis. While specific high-yield protocols for this particular compound are not extensively detailed in the literature, general principles of yield enhancement for similar amidation reactions can be applied. These often involve the careful control of reaction conditions such as temperature, pressure, and catalyst concentration. For instance, in the synthesis of N,N-dimethylacetamide from methyl acetate, a yield of 99% has been reported through multi-stage distillation and purification.

In the context of nucleophilic substitution, the choice of coupling agents and solvents can significantly impact the yield. For the amidation of non-protected hydroxycinnamic acids, the use of N,N'-dicyclohexylcarbodiimide (DCC) in acetone (B3395972) has been shown to be an effective method. mdpi.com

Table 2: Comparison of Amidation Methods and Potential Yields

| Method | Precursors | Reagents/Catalysts | Reported Yield (Analogous Reactions) | Source |

| Amidation of Ester | Methyl Acetate, Dimethylamine | Sodium Methoxide | 99% (for N,N-dimethylacetamide) | |

| Acetic Acid Adaptation | Acetic Acid, Dimethylamine | - | 98.5% (for N,N-dimethylacetamide) | chemicalbook.com |

| Nucleophilic Substitution | 4-Hydroxyphenylacetic Acid, Dimethylamine HCl | Thionyl Chloride, Triethylamine | - | researchgate.net |

| DCC Coupling | Hydroxycinnamic Acids, Amines | DCC, Acetone | - | mdpi.com |

Note: Yields are for analogous or related reactions and may not be directly transferable to the synthesis of the target compound.

The presence of a phenolic hydroxyl group in 4-hydroxyphenylacetic acid introduces a challenge in terms of regioselectivity. This hydroxyl group can compete with the carboxylic acid in reactions, particularly when forming an activated species like an acyl chloride, leading to undesired side products such as polyesters. researchgate.net To prevent this, a common strategy is to temporarily "protect" the hydroxyl group with a chemical moiety that is inert to the reaction conditions and can be removed later.

A suitable protecting group for the phenolic hydroxyl is the benzyl (B1604629) group. The synthesis of 4-hydroxyphenylacetic acid itself has been achieved using a benzyl protecting group, which demonstrates its utility in this chemical system. google.com The hydroxyl group of 4-hydroxyphenylacetic acid can be protected as a benzyl ether. The resulting O-benzyl-4-hydroxyphenylacetic acid can then be safely converted to its acyl chloride and reacted with dimethylamine without the risk of polymerization.

The final step in this strategy is the deprotection of the benzyl group to regenerate the free hydroxyl group in the final product. A common method for cleaving benzyl ethers is through palladium-catalyzed hydrogenation, which yields the desired alcohol and toluene (B28343) as a byproduct. organic-chemistry.org This deprotection is generally efficient and occurs under mild conditions.

Table 3: Protecting Group Strategy for Regioselective Synthesis

| Step | Description | Key Reagents | Outcome | Source |

| 1. Protection | Protection of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid as a benzyl ether. | Benzyl Bromide, Base | O-Benzyl-4-hydroxyphenylacetic acid | organic-chemistry.orggoogle.com |

| 2. Amidation | Conversion of the protected acid to an amide. | Thionyl Chloride, Dimethylamine | N,N-Dimethyl-2-(4-(benzyloxy)phenyl)acetamide | researchgate.net |

| 3. Deprotection | Removal of the benzyl protecting group. | H₂, Palladium on Carbon | This compound | organic-chemistry.org |

Purity Enhancement Techniques via Chromatography and Recrystallization

The purification of this compound to a high degree of purity is essential for its application in research and development. Standard laboratory techniques such as chromatography and recrystallization are employed to remove impurities, which may include unreacted starting materials, by-products, and residual solvents.

Chromatography:

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of substituted acetamides. For compounds similar to this compound, reverse-phase (RP) HPLC methods are often effective. nih.govbohrium.com In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, often with an acid modifier like phosphoric or formic acid to improve peak shape. nih.govbohrium.com The scalability of this method allows for its use in both analytical and preparative separations, making it suitable for isolating impurities. nih.govbohrium.com Column chromatography using silica (B1680970) gel is another common method for the purification of related amide structures. acs.org The choice of eluent is critical and is typically a mixture of non-polar and polar solvents, adjusted to achieve optimal separation.

Recrystallization:

Recrystallization is a fundamental technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the formation of pure crystals. For compounds with structural similarities, a two-solvent system is often effective. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is sparingly soluble, to induce crystallization. rsc.org The selection of appropriate solvents is determined empirically, with the goal of maximizing the recovery of the pure compound while leaving impurities dissolved in the mother liquor.

For effective purification, a combination of these techniques is often utilized. An initial purification by column chromatography can be followed by recrystallization to achieve a high-purity final product.

| Technique | Description | Typical Application for Amide Purification |

| HPLC | A high-resolution separation technique based on the differential partitioning of analytes between a stationary phase and a mobile phase. | Reverse-phase HPLC with C18 columns is commonly used for purifying substituted acetamides. nih.govbohrium.com |

| Column Chromatography | A preparative separation technique where components of a mixture are separated based on their differential adsorption onto a solid stationary phase. | Silica gel columns are frequently used to purify amide-containing compounds from reaction mixtures. acs.org |

| Recrystallization | A purification technique for solids, based on differences in solubility of the compound and impurities in a given solvent. | Single or two-solvent systems are employed to obtain crystalline, high-purity amides. rsc.org |

Green Chemistry Approaches to Amide Bond Formation

The development of environmentally benign methods for amide synthesis is a significant focus of modern chemistry, aiming to reduce waste and avoid hazardous reagents. scispace.commdpi.com

Catalytic Amidation Methodologies for Efficiency and Sustainability

Traditional amide synthesis often requires stoichiometric activating agents, leading to poor atom economy and significant waste. scispace.com Catalytic methods that directly couple carboxylic acids and amines are a more sustainable alternative. sigmaaldrich.com Boronic acid catalysts, for example, have been shown to facilitate the direct amidation of carboxylic acids at room temperature, offering a waste-free alternative. sigmaaldrich.com Another approach involves the dehydrogenative coupling of alcohols and amines using ruthenium-based catalysts, which produces hydrogen gas as the only byproduct. sigmaaldrich.com These catalytic systems represent a significant advancement in green chemistry by maximizing selectivity and atom economy. youtube.comrsc.org For the synthesis of this compound, such catalytic methods could be applied to the direct reaction of 4-hydroxyphenylacetic acid with dimethylamine, thereby avoiding the need for pre-activation of the carboxylic acid.

| Catalyst Type | Reaction | Key Advantages |

| Boronic Acids | Direct amidation of carboxylic acids and amines | Waste-free, operates at room temperature. sigmaaldrich.com |

| Ruthenium Complexes | Dehydrogenative coupling of alcohols and amines | Produces only H2 as a byproduct. sigmaaldrich.com |

| Copper Catalysts | N-arylation reactions | Uses an inexpensive and abundant metal. nih.gov |

Solvent-Free Synthetic Protocols for Amide Synthesis

Solvent-free synthesis is a cornerstone of green chemistry, minimizing the environmental impact of chemical processes. Mechanochemistry, which uses mechanical energy from grinding or milling to drive reactions, has emerged as a powerful solvent-free technique for amide bond formation. nih.govdigitellinc.com This approach can be applied to the synthesis of various amides from carboxylic acids and amines, often with the aid of a coupling reagent, and has been shown to be scalable. bohrium.comrsc.org The reactions are typically rapid and can lead to high yields, with purification often simplified to a water wash. bohrium.com The synthesis of this compound could potentially be achieved under these solvent-free conditions, significantly reducing the generation of organic solvent waste. digitellinc.com

Biocatalytic Pathways for Sustainable Production

Enzymes offer a highly selective and sustainable route to amide synthesis under mild reaction conditions. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly versatile and have been successfully used to catalyze the amidation of carboxylic acids with a variety of amines. nih.govresearchgate.net These enzymatic reactions can be performed in green solvents or even solvent-free systems, further enhancing their environmental credentials. nih.govresearchgate.net The synthesis of phenolic amides has been demonstrated through chemo-enzymatic flow methods, where an initial esterification is followed by a lipase-catalyzed amidation. nih.gov This biocatalytic approach could be adapted for the production of this compound from 4-hydroxyphenylacetic acid or its esters and dimethylamine, offering a green and efficient manufacturing process. nih.govmdpi.com

Chemical Reactivity and Derivatization

Oxidation Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group is a key functional group in this compound, and its reactivity is dominated by oxidation processes. The presence of substituents on the phenol (B47542) ring influences the rate and mechanism of oxidation. doi.orgnih.gov In general, electron-donating groups on the aromatic ring facilitate oxidation. doi.org

The oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxyl radical. scispace.com This radical can then undergo further reactions, such as coupling, to form oligomeric products. doi.org The electrochemical oxidation of para-substituted phenols, such as 4-ethylphenol, occurs in a single step, analogous to the oxidation of phenol itself. scispace.comuc.pt This process can lead to the formation of catechol and hydroquinone (B1673460) derivatives, which are themselves susceptible to further oxidation. scispace.comuc.pt In the case of this compound, oxidation of the hydroxyl group could potentially lead to the formation of quinone-type structures, which are known products of phenol oxidation. wikipedia.orgyoutube.com The stability of the resulting products would be influenced by the nature of the oxidizing agent and the reaction conditions. The use of antioxidants can prevent or slow down these oxidative degradation pathways. nih.gov

Reduction Reactions of the Acetamide (B32628) Functionality

The acetamide functionality in this compound can undergo reduction to yield the corresponding amine. The chemical reactions of N,N-disubstituted amides are well-established. While resistant to bases, the acyl-N bond can be cleaved by hydrolysis in the presence of acids. wikipedia.org

A common method for the reduction of tertiary amides like N,N-dimethylacetamide involves the use of strong reducing agents. For instance, the reaction of dimethylamine with acetic anhydride (B1165640) or acetic acid is a commercial method for preparing N,N-dimethylacetamide. wikipedia.org The dehydration of the salt formed between dimethylamine and acetic acid also yields the compound. wikipedia.org Another production method involves the reaction of dimethylamine with methyl acetate. wikipedia.orgchemicalbook.com

The following table outlines a general approach to the synthesis of N,N-dimethylacetamide, which shares the core functional group with the subject compound.

| Reactants | Reagents/Conditions | Product | Yield |

| Dimethylamine, Acetic Anhydride | Closed system | N,N-Dimethylacetamide | High |

| Dimethylamine, Acetic Acid | Dehydration of the resulting salt | N,N-Dimethylacetamide | High |

| Dimethylamine, Methyl Acetate | Multistage distillation | N,N-Dimethylacetamide | ~99% |

This table illustrates common synthetic routes to N,N-dimethylacetamide, a compound with the same amide functionality as this compound.

Substitution Reactions of the Hydroxyl Group

The phenolic hydroxyl group of this compound is a prime site for substitution reactions, allowing for the introduction of various functional groups to the aromatic ring. A notable example is the synthesis of esters. For instance, the reaction of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids can form the corresponding ester. google.com This reaction typically proceeds by first converting the carboxylic acid to a more reactive acyl halide, which then reacts with the hydroxyl group of the acetamide. google.com

The general scheme for such an esterification is as follows:

Activation of the Carboxylic Acid: The carboxylic acid is reacted with a halogenating agent (e.g., thionyl chloride or a phosphorus oxyhalide) to form the acyl halide.

Esterification: The resulting acyl halide is then reacted with N-(4'-hydroxyphenyl)acetamide in the presence of a base, such as pyridine, to yield the final ester product. google.com

These substitution reactions are crucial for creating derivatives with modified biological or chemical properties.

Targeted Derivatization for Functional Modification

Derivatization is a key strategy to alter the physicochemical properties of this compound, often to enhance its suitability for specific analytical techniques or to explore its structure-activity relationships.

Acylation targets the active hydrogen of the phenolic hydroxyl group. This is a common strategy in organic synthesis and can be achieved using various acylating agents. For example, the acetylation of 4-hydroxy-2-nitroaniline can be accomplished using acetic anhydride in the presence of a base like sodium bicarbonate. nih.gov A similar principle applies to this compound, where the hydroxyl group can be acylated to modify its properties. This modification can be important for protecting the hydroxyl group during other chemical transformations or for studying the impact of such modifications on the compound's activity.

In the field of metabolomics, gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool. nih.govresearchgate.net However, many phenolic compounds, including this compound, are not sufficiently volatile for direct GC-MS analysis. Silylation is a widely used derivatization technique to increase the volatility of such compounds. nih.gov This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. nih.gov The resulting TMS ether is more volatile and thermally stable, making it suitable for GC-MS analysis. nih.govnih.gov

| Derivatization Technique | Reagent Example | Purpose | Analytical Method |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and thermal stability | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Acylation | Acetic Anhydride | Protect hydroxyl group, modify properties | Various |

| Multi-functional Derivatization | Methyl chloroformate (MCF) | Improve reproducibility and stability | Gas Chromatography-Mass Spectrometry (GC-MS) |

This table summarizes common derivatization techniques applicable to this compound for analytical and synthetic purposes.

Metabolomic studies often require the analysis of a wide range of compounds with diverse functional groups. rsc.orgnih.gov Multi-functional derivatization techniques aim to tag multiple types of functional groups (e.g., hydroxyl, amine, carboxyl) in a single reaction. rsc.org For phenolic compounds like this compound, derivatization is crucial for comprehensive analysis. nih.govnih.gov While silylation is common, other methods like alkylation with methyl chloroformate (MCF) have been shown to offer improved reproducibility and compound stability. nih.gov These advanced derivatization strategies are essential for obtaining a comprehensive profile of metabolites in complex biological samples. rsc.orgnih.govresearchgate.net

Spectroscopic and Advanced Analytical Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

The structural confirmation of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, with the empirical formula C₁₀H₁₃NO₂, relies on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and spatial relationship of protons and carbons.

In the ¹H NMR spectrum, specific proton signals are anticipated based on the molecule's structure. The aromatic protons on the 4-hydroxyphenyl ring are expected to appear as two distinct doublets due to their ortho-coupling, a characteristic AA'BB' system. The phenolic hydroxyl proton will present as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The methylene (B1212753) protons (CH₂) adjacent to the aromatic ring and the carbonyl group will appear as a singlet. Due to restricted rotation around the amide C-N bond, the two N-methyl groups are non-equivalent and are expected to produce two separate singlets. bjchemical.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-6) | ~ 7.0 - 7.2 | Doublet (d) | 2H |

| Aromatic (H-3, H-5) | ~ 6.7 - 6.9 | Doublet (d) | 2H |

| Methylene (-CH₂-) | ~ 3.6 | Singlet (s) | 2H |

| N-Methyl (-N(CH₃)₂) | ~ 2.9 - 3.1 | Two Singlets (s) | 6H |

| Phenolic (-OH) | Variable (e.g., ~ 5.0 - 9.0) | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield shift. The aromatic carbons will appear in the typical aromatic region, with the carbon atom bonded to the hydroxyl group (C-4) and the carbon bonded to the acetyl group (C-1) showing distinct shifts. The methylene carbon and the two N-methyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 171 |

| Aromatic (C-4, -OH attached) | ~ 155 |

| Aromatic (C-1, -CH₂ attached) | ~ 127 |

| Aromatic (C-2, C-6) | ~ 130 |

| Aromatic (C-3, C-5) | ~ 115 |

| Methylene (-CH₂-) | ~ 40 |

| N-Methyl (-N(CH₃)₂) | ~ 35 - 37 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational frequencies are expected for the hydroxyl, carbonyl, and aromatic groups of this compound. A broad absorption band in the high-wavenumber region signifies the O-H stretching of the phenolic group. The most intense and sharp peak is typically the C=O stretching of the tertiary amide. C-H stretches for both aromatic and aliphatic protons, as well as C=C stretching for the aromatic ring, will also be present.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200 - 3600 (Broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Amide C=O | 1630 - 1660 (Strong) | Stretching |

| Aromatic C=C | 1500 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (molar mass: 179.22 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 179. A prominent fragmentation pattern would likely involve the cleavage of the bond between the methylene group and the carbonyl group. This would lead to two primary fragments: the N,N-dimethylacetamide cation at m/z 86 and, more significantly, a stable tropylium-like ion from the 4-hydroxybenzyl moiety at m/z 107.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment Ion | Formula |

| 179 | Molecular Ion [M]⁺ | [C₁₀H₁₃NO₂]⁺ |

| 107 | Hydroxy-tropylium ion | [C₇H₇O]⁺ |

| 86 | N,N-dimethylacetamide fragment | [C₄H₈NO]⁺ |

| 72 | Dimethylamino-ketene fragment | [C₃H₆N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the 4-hydroxyphenyl group. This phenolic system is expected to exhibit characteristic absorption bands in the ultraviolet region. Typically, substituted benzene (B151609) rings show a primary band (π → π) around 200-230 nm and a secondary, less intense band (π → π) around 250-290 nm. The presence of the hydroxyl group, an auxochrome, can cause a bathochromic (red) shift of these absorptions.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Solvent |

| π → π | ~ 220 - 230 | Ethanol/Methanol |

| π → π | ~ 275 - 285 | Ethanol/Methanol |

Chromatographic Methods for Purity Assessment and Degradation Product Profiling

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any potential degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Separation and Identification

HPLC-MS is a highly sensitive and specific method for the analysis of this compound. It allows for the separation of the main compound from its impurities and degradation products, followed by their identification based on their mass-to-charge ratio.

A typical HPLC-MS method for the analysis of this compound would utilize a reverse-phase C18 column. The mobile phase often consists of a gradient mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netomicsonline.org The gradient elution allows for the effective separation of compounds with a range of polarities.

Mass spectrometric detection, often using an electrospray ionization (ESI) source, provides high selectivity and sensitivity. The ESI source can be operated in either positive or negative ion mode, depending on the nature of the analytes. For this compound, positive ion mode would likely be suitable for protonation of the molecule.

Table 1: Example HPLC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole or Q-TOF |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp | 350 °C |

Gas Chromatography (GC) with Optimized Derivatization Strategies

Gas chromatography is another valuable technique for the analysis of this compound, particularly for assessing volatile impurities. However, due to the polar nature and potential thermal lability of the hydroxyl and amide groups, direct analysis by GC can be challenging. nih.gov To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte.

A common derivatization strategy for compounds with hydroxyl and secondary amide groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to convert the polar groups into their trimethylsilyl (B98337) ethers and amides, respectively. This process reduces the polarity and increases the volatility of the compound, leading to better peak shape and resolution in the GC chromatogram.

Alternatively, for thermally labile compounds, the use of shorter analytical columns can reduce the residence time of the analyte in the heated GC oven, thereby minimizing thermal degradation and potentially allowing for analysis without derivatization. nih.gov

Table 2: Example GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Injection Mode | Split (10:1) |

| Derivatization Agent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| Mass Spectrometer | Single Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

Analytical Strategies for Stability Assessment

Stability studies are crucial to determine the shelf-life of this compound and to understand its degradation behavior under various environmental conditions.

Accelerated Stability Studies for Degradation Kinetics

Accelerated stability studies are designed to predict the long-term stability of a substance by exposing it to elevated stress conditions, such as high temperatures and humidity. nih.gov By studying the rate of degradation at these accelerated conditions, the degradation kinetics can be determined, and the shelf-life at normal storage conditions can be extrapolated using models like the Arrhenius equation. nih.gov

For this compound, samples would be stored at various elevated temperatures (e.g., 40°C, 50°C, 60°C) and relative humidity levels (e.g., 75% RH). At specified time points, samples would be withdrawn and analyzed using a validated stability-indicating HPLC method to quantify the amount of the remaining parent compound and any formed degradation products.

The degradation rate constants (k) at each temperature are then calculated. A plot of the natural logarithm of k versus the inverse of the absolute temperature (1/T) should yield a straight line, from which the activation energy for the degradation process can be calculated. This allows for the estimation of the degradation rate at typical storage temperatures (e.g., 25°C).

Table 3: Example Conditions for Accelerated Stability Study

| Condition | Temperature | Relative Humidity | Duration |

| Accelerated | 40 °C | 75% RH | 6 months |

| Intermediate | 30 °C | 65% RH | 6 months |

| Long-term | 25 °C | 60% RH | 12 months |

Identification of Major Degradation Pathways

The identification of major degradation products is a critical part of stability assessment. The stressed samples from the accelerated stability studies are analyzed by HPLC-MS/MS to elucidate the structures of the degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, potential degradation pathways can be proposed.

For this compound, potential degradation pathways could include:

Hydrolysis: The amide bond could be susceptible to hydrolysis, especially at non-neutral pH, leading to the formation of 4-hydroxyphenylacetic acid and dimethylamine (B145610).

Oxidation: The phenolic hydroxyl group is prone to oxidation, which could lead to the formation of corresponding quinone-type structures or other oxidative degradation products. The solvent N,N-dimethylacetamide itself can undergo oxidation, which could potentially catalyze the degradation of the solute. rsc.org

Forced degradation studies, where the compound is exposed to harsh conditions such as strong acids, bases, oxidizing agents, and light, can be performed to intentionally generate degradation products and help in elucidating these pathways and in the development of a stability-indicating analytical method.

Computational Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of modern chemical research, enabling the exploration of molecular properties without the need for extensive laboratory experimentation. These techniques are particularly valuable for predicting the behavior of novel or uncharacterized compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied method for studying the geometry, electronic properties, and vibrational frequencies of molecules. For acetamide (B32628) derivatives, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Furthermore, DFT calculations are crucial for understanding the electronic properties of phenolic compounds. A computational study on N-(4-hydroxyphenyl)acetamide (paracetamol), a close structural analog, utilized DFT with the B3LYP/6-31++G basis set to determine its geometrical structure and reactivity. researchgate.net Such calculations typically provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

The electronic properties derived from DFT, such as the HOMO-LUMO energy gap, are critical for predicting a molecule's reactivity and stability. A smaller energy gap generally implies higher reactivity. For N-aryl-2-(N-disubstituted) acetamide compounds, the HOMO-LUMO gap has been calculated to assess their potential as inhibitors of neurodegenerative enzymes. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Parameters for Acetamide Analogs (Note: This table is a representation of typical data obtained from DFT studies on analogous compounds and does not represent actual data for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.)

| Parameter | Typical Value for Analogs | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule. |

In Silico Studies of Molecular Interactions

In silico studies of molecular interactions are pivotal in drug discovery and materials science. These methods predict how a ligand (in this case, an acetamide derivative) might bind to a receptor or interact with other molecules.

Binding Affinity Predictions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding affinity and mode of action of potential drug candidates with their protein targets.

For acetamide derivatives, molecular docking studies have been performed to evaluate their potential as enzyme inhibitors. For example, N-aryl-2-(N-disubstituted) acetamide compounds were docked into the active sites of monoamine oxidase A and B (MAO-A and MAO-B) and cholinesterases to assess their inhibitory potential against neurodegenerative diseases. nih.govresearchgate.net The results of these studies are often presented as a docking score or binding free energy (ΔGbind), with more negative values indicating a stronger predicted interaction.

In a study on thiazole-sulfonamide derivatives, molecular docking was used to understand the binding interactions with the active sites of enzymes relevant to Alzheimer's disease. nih.gov The analysis revealed that the orientation and interactions of the compounds within the enzyme's active site, such as hydrogen bonding and hydrophobic interactions, are key determinants of their inhibitory potential. nih.gov Similarly, novel saccharin (B28170) analogs have been evaluated as antibacterial and anticancer agents through molecular docking studies to predict their binding modes within target proteins. nih.gov

Table 2: Representative Molecular Docking Results for Acetamide Analogs (Note: This table illustrates typical data from molecular docking studies on analogous compounds and is not specific to this compound.)

| Target Protein | Analog Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| MAO-B | N-aryl-acetamide derivative | -8.5 | Tyr435, Gln206 |

| Acetylcholinesterase | Thiazole-sulfonamide | -9.2 | Trp84, Ser122 |

| Ovarian Cancer Protein | Saccharin analog | -7.8 | Arg164, Asp171 |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculation of a molecule's electronic structure. These descriptors help in quantifying various aspects of a molecule's reactivity and are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

These descriptors have been calculated for various acetamide and related compounds to predict their reactivity. For instance, in the study of N-aryl-2-(N-disubstituted) acetamides, these descriptors were used to understand their electronic and chemical properties. nih.govresearchgate.net A higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions.

Fukui functions are another set of descriptors used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The analysis of Fukui functions for a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, helped in understanding its reactive centers. acs.org

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Activity

The molecule can be conceptually divided into two key pharmacophoric elements: the 4-hydroxyphenyl moiety and the N,N-dimethylacetamide group. The interplay between these two components is crucial for its interaction with biological targets.

The 4-hydroxyphenyl group, a common feature in many biologically active compounds, plays a pivotal role in the activity of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. The phenolic hydroxyl (-OH) group at the para position is a key hydrogen bond donor and acceptor, which can facilitate anchoring the molecule within the binding site of a biological target. This interaction is often critical for the initiation of a biological response. Furthermore, the aromatic nature of the phenyl ring itself contributes to binding through van der Waals forces and potential pi-pi stacking interactions with aromatic amino acid residues in a protein's active site. The specific positioning of the hydroxyl group at the para-position appears to be optimal for the activity of many related compounds, suggesting a well-defined binding pocket that accommodates this specific substitution pattern.

The N,N-dimethylacetamide portion of the molecule is equally significant in defining its biological activity. The amide linkage provides a rigidifying element to the structure, which can help to orient the 4-hydroxyphenyl ring in a favorable conformation for binding. The carbonyl oxygen of the amide group can act as a hydrogen bond acceptor, further stabilizing the molecule within a binding site. The two methyl groups on the nitrogen atom (N,N-dimethyl) are also important. They can influence the molecule's solubility and lipophilicity, which in turn affects its ability to cross biological membranes and reach its target. Additionally, the bulk of the dimethylamino group can provide favorable steric interactions within a hydrophobic pocket of a receptor or enzyme.

Comparative Analysis with Structurally Analogous Compounds

To further understand the SAR of this compound, it is instructive to compare it with structurally related molecules. Such comparative analyses highlight the chemical features that are essential for its pharmacological effects.

The nature and position of substituents on the phenyl ring can dramatically alter the pharmacological profile of this class of compounds. For instance, replacement of the 4-hydroxyl group with a methoxy (B1213986) group (OCH3) can reduce activity, underscoring the importance of the hydrogen-bonding capability of the hydroxyl group. The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), at various positions on the ring can modulate the electronic properties of the phenyl ring and affect binding affinity. The following table summarizes the impact of various phenyl ring substitutions on the activity of analogous acetamide (B32628) compounds.

| Compound | Substitution on Phenyl Ring | Observed Change in Activity | Reference |

| 2-(4-methoxyphenyl)-N,N-dimethylacetamide | 4-OCH3 | Generally reduced activity | |

| 2-(4-chlorophenyl)-N,N-dimethylacetamide | 4-Cl | Variable, can increase or decrease activity depending on the target | |

| 2-(3,4-dihydroxyphenyl)-N,N-dimethylacetamide | 3,4-diOH | Often enhanced activity due to additional hydrogen bonding | |

| 2-phenyl-N,N-dimethylacetamide | Unsubstituted | Significantly lower activity, highlighting the role of the 4-hydroxy group |

Modification of the acetamide linker that connects the phenyl ring to the dimethylamino group can also have profound effects on bioactivity. Increasing the length of the carbon chain between the phenyl ring and the amide group can alter the molecule's flexibility and the distance between the key pharmacophoric features. This can lead to a loss of activity if the optimal spacing for interaction with the biological target is disrupted. Conversely, in some cases, a longer or more rigid linker may improve binding by allowing the molecule to access additional interaction points within the binding site.

Mechanistic Insights Derived from SAR Data

Structure-activity relationship (SAR) studies on derivatives of 2-(4-hydroxyphenyl)acetamide have provided critical insights into the molecular features required for their biological activity and have guided the development of analogs with improved properties. Research has primarily focused on modifications of the acetamide and the phenyl ring to understand their influence on efficacy and metabolic stability.

A significant area of investigation has been the development of novel analgesics derived from N-(4-hydroxyphenyl)acetamide (acetaminophen) that retain analgesic and antipyretic effects while mitigating the risk of hepatotoxicity. nih.gov The hepatotoxicity of acetaminophen (B1664979) is linked to its metabolic oxidation to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI). SAR studies have therefore aimed to design analogs that avoid the formation of this toxic metabolite. nih.gov

In one such study, a series of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs were synthesized and evaluated. nih.gov The core concept was the ring-opening of an imide moiety to generate N-substituted amides, which led to compounds with increased stability and lipophilicity compared to earlier analogs. nih.gov This modification was crucial in preventing the metabolic pathway that leads to NAPQI formation. A key finding was that the introduction of a benzenesulfonamide (B165840) group attached to the acetamide nitrogen of the N-(4-hydroxyphenyl)acetamide scaffold could abolish hepatotoxicity. nih.gov

The table below summarizes the structural modifications and their impact on the biological activity of selected N-(4-hydroxyphenyl)acetamide derivatives.

| Compound ID | Base Structure | R Group (Modification) | Key SAR Insight | Reference |

| Analog Series 3 | 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide | Varied N-substituted amides | Introduction of the benzenesulfonamide moiety and N-substitution of the amide were key to eliminating hepatotoxicity while retaining analgesic properties. | nih.gov |

| 3b | 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide | N-methyl-N-(2-hydroxyethyl) | A specific N-substitution that resulted in a non-hepatotoxic analog with analgesic and antipyretic activity. | nih.gov |

| 3r | 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide | N-cyclopentyl | Another example of an N-substituted derivative that demonstrated a lack of NAPQI formation and retained desired activities. | nih.gov |

Furthermore, studies on ester derivatives of N-(4'-hydroxyphenyl)acetamide have provided insights into prodrug strategies. By esterifying the phenolic hydroxyl group with various acids, researchers have created compounds that are absorbed intact and then metabolized in the bloodstream by esterases to release the active N-(4'-hydroxyphenyl)acetamide and the corresponding acid, both of which may have pharmacological activity. google.com This approach highlights the importance of the free hydroxyl group for the primary mechanism of action of the parent compound, as masking it alters the pharmacokinetic profile. google.com

In the broader context of acetamide derivatives, research has also explored the synthesis and antioxidant activity of related compounds. nih.gov While not directly focused on this compound, these studies contribute to the general understanding that the phenylacetic acid scaffold is a versatile template for generating compounds with a range of biological activities. The antioxidant properties observed in some acetamide derivatives suggest that the core structure may play a role in mitigating oxidative stress, which is a mechanism relevant to various pathological conditions. nih.gov

Metabolic and Degradation Pathways

In Vivo Metabolic Transformations

While specific metabolic studies on 2-(4-hydroxyphenyl)-N,N-dimethylacetamide are not extensively documented, the biotransformation pathways can be inferred from studies of structurally related compounds, particularly N,N-dimethylacetamide (DMAC).

The metabolism of N,N-dimethylacetamide (DMAC), a structurally similar solvent, has been studied in various systems. These studies provide a model for the potential enzymatic transformations of the acetamide (B32628) portion of this compound.

The primary metabolic pathway for DMAC involves oxidative dealkylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov Specifically, the cytochrome P450 2E1 (CYP2E1) isozyme has been identified as the predominant enzyme responsible for the demethylation of DMAC. nih.gov This process results in the formation of several key metabolites.

The major urinary metabolite of DMAC is N-methylacetamide (NMA). nih.govoecd.org Further metabolism can lead to the formation of N-(hydroxymethyl)acetamide and acetamide. oecd.org It is believed that the hepatotoxicity associated with high doses of DMAC is dependent on these metabolic activation steps, which can produce reactive intermediates. chemicalbook.com Studies using rat liver microsomes have confirmed that the metabolism of DMAC primarily yields formaldehyde (B43269) through demethylation. nih.gov

Table 1: Key Metabolites of N,N-dimethylacetamide (DMAC)

| Parent Compound | Enzyme | Major Metabolites |

|---|

This table summarizes the primary metabolites identified following the enzymatic biotransformation of the related compound N,N-dimethylacetamide.

The identification and structural elucidation of metabolites are crucial steps in understanding the biotransformation of a compound. Modern analytical techniques are employed to isolate and characterize these products from biological matrices like urine and plasma. nih.gov

For a compound containing an acetamide moiety, such as this compound, metabolite characterization would focus on identifying products of N-dealkylation, hydroxylation, and conjugation. nih.govyoutube.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a primary tool for detecting and obtaining molecular weight and fragmentation data of potential metabolites. nih.govyoutube.com Nuclear Magnetic Resonance (NMR) spectroscopy is often used for definitive structural assignment by comparing the resulting spectra with that of synthesized reference standards. youtube.com

In the context of the N,N-dimethylacetamide structure, metabolic pathways are expected to produce N-demethylated products. The initial loss of one methyl group would yield a mono-methylated amide, while the loss of the second would result in a primary amide. Further metabolism of the phenolic portion could lead to conjugation reactions, such as the formation of glucuronide or sulfate (B86663) derivatives, which are common pathways for increasing the water solubility and facilitating the excretion of phenolic compounds. youtube.com

Chemical Degradation Mechanisms

Beyond enzymatic metabolism, the chemical stability of this compound is influenced by its environment, particularly pH and the presence of oxidizing agents. The amide bond and the phenolic hydroxyl group are the primary sites for chemical degradation.

The amide bond in this compound is susceptible to hydrolysis, a chemical reaction that cleaves the bond through the action of water. This reaction can be catalyzed by either acids or bases, although the conditions required can vary. libretexts.org

N,N-disubstituted amides, such as DMAC, are generally resistant to hydrolysis under basic conditions. wikipedia.org However, they readily undergo hydrolysis in the presence of strong acids. wikipedia.orgacs.org The acid-catalyzed hydrolysis of the amide bond in this compound would yield 4-hydroxyphenylacetic acid and dimethylamine (B145610). wikipedia.org

The general mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.org In contrast, base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to break the carbon-nitrogen bond. pearson.com While less favorable for N,N-disubstituted amides, this pathway can occur under more forceful conditions. pearson.com The stability of amide bonds is a critical factor, with studies showing that even remote substituents can influence the rate of hydrolysis under mild acidic conditions. nih.gov

Table 2: Conditions for Amide Bond Hydrolysis

| Catalyst | Reactivity of N,N-Disubstituted Amides | Products |

|---|---|---|

| Acid (e.g., HCl) | Susceptible | Carboxylic Acid + Amine |

This table outlines the general reactivity of the N,N-disubstituted amide bond under acidic and basic conditions.

The phenolic hydroxyl group on the aromatic ring is a site of potential oxidative degradation. Phenolic compounds are known to be susceptible to oxidation, which can be initiated by enzymes or abiotic factors like reactive metal species or the presence of oxygen, especially at elevated temperatures. nih.govmdpi.com

Enzymatic oxidation is often carried out by polyphenol oxidases (PPOs), which, in the presence of oxygen, can hydroxylate monophenols to diphenols and subsequently oxidize them to quinones. nih.gov These quinones are highly reactive and can undergo further reactions, leading to the formation of colored polymers and a loss of the original compound's structure. youtube.com

Abiotic oxidation can also occur. For instance, redox-active metals like manganese can catalyze the oxidation of phenolic compounds in environmental systems. mdpi.com The rate of oxidative degradation is influenced by factors such as temperature, pH, and oxygen concentration. acs.org Studies on various phenolic compounds have shown that increasing the temperature significantly enhances the rate of degradation. acs.org This process generally follows first-order kinetics with respect to both the phenolic compound and oxygen concentration. acs.org The degradation of the phenolic moiety in this compound would likely proceed through similar oxidative pathways, impacting the compound's stability and integrity.

Emerging Research Directions and Future Perspectives

Development of Novel Analogs with Enhanced Efficacy or Selectivity

The development of novel analogs of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a key strategy to enhance its therapeutic potential. By systematically modifying its chemical structure, researchers aim to improve its effectiveness against specific biological targets while minimizing off-target effects. This process, known as structure-activity relationship (SAR) analysis, is fundamental to modern drug design.

Research into related compounds provides a roadmap for this endeavor. For instance, studies on 4-hydroxyphenylacetic acid amides and 4-hydroxycinnamamides have shown that modifications to the amide group can yield compounds with potent antioxidant and neuroprotective activities. nih.gov Similarly, the synthesis of N-methylated derivatives of norbelladine, a structurally related compound, demonstrated that N-methylation can significantly enhance the inhibition of enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). mdpi.com In one study, N-methylation increased BuChE inhibition by 1.5 to 2-fold compared to the unmethylated versions. mdpi.com

Another approach involves creating hybrid molecules. A study on PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) analogs, which share some structural similarities, involved synthesizing new compounds based on both PDMP and natural ceramide structures to develop more potent inhibitors of glucosylceramide synthase. researchgate.net For this compound, analog development could involve:

Modifying the Phenyl Ring: Introducing different substituents (e.g., halogens, nitro groups) to alter electronic properties and binding interactions.

Altering the Acetamide (B32628) Group: Replacing the N,N-dimethyl groups with other alkyl or cyclic amines to influence solubility, stability, and target engagement. researchgate.net

Changing the Linker: Adjusting the length or flexibility of the ethyl group connecting the phenyl and amide moieties.

These strategies, guided by SAR data from related acetamides, aim to produce next-generation compounds with superior therapeutic profiles. researchgate.net

Advanced Delivery Systems for Targeted Therapeutic Applications

To maximize the therapeutic benefit of compounds like this compound, it is crucial to ensure they reach their intended target in the body in sufficient concentrations. Advanced drug delivery systems (DDS) are being developed to overcome challenges such as poor solubility, rapid metabolism, and the inability to cross biological barriers. nih.gov These systems can protect the drug, control its release, and actively or passively target specific tissues or cells. nih.gov

Nanoparticle-based systems are at the forefront of this research. nih.gov These include:

Polymeric Nanoparticles: Made from biodegradable polymers like chitosan (B1678972) or PLGA (poly(lactic-co-glycolic acid)), these nanoparticles can encapsulate drugs, enhancing their stability and providing sustained release. nih.govscienceopen.com Chitosan nanoparticles, for example, have good cell permeability and low immunogenicity. scienceopen.com

Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) are composed of lipids, making them highly biocompatible. They are particularly effective for delivering hydrophobic drugs and can be modified with targeting ligands to direct them to specific sites, such as inflamed joints in rheumatoid arthritis. nih.govscienceopen.com

Metallic Nanoparticles: Gold nanoparticles are noted for their high affinity for neuronal cells in the brain, offering a potential pathway for treating neurological conditions. nih.gov

These delivery systems can be designed for either passive or active targeting. nih.gov Passive targeting relies on the tendency of nanoparticles to accumulate in sites with "leaky" blood vessels, such as tumors or areas of inflammation (the EPR effect). nih.gov Active targeting involves attaching specific molecules (ligands) like antibodies or peptides to the nanoparticle surface, which then bind to receptors overexpressed on target cells. unipd.itnih.gov By loading this compound into such advanced systems, its efficacy could be significantly enhanced while reducing potential systemic toxicity.

Table 1: Potential Nanoparticle-Based Delivery Systems

| Delivery System Type | Base Material Examples | Key Advantages for Drug Delivery | Potential Application |

| Polymeric Nanoparticles | Chitosan, PLGA | Biodegradable, sustained release, good cell permeability. scienceopen.com | Systemic or localized delivery. |

| Lipid-Based Nanoparticles | Liposomes, Solid Lipid Nanoparticles (SLNs) | Biocompatible, suitable for hydrophobic drugs, can be surface-modified for targeting. scienceopen.com | Targeted delivery to inflamed tissues or tumors. |

| Metallic Nanoparticles | Gold (Au) | Good affinity for neuronal cells, unique optical properties for imaging. nih.gov | Brain-targeted delivery for neurodegenerative diseases. |

Integration of Computational and Experimental Approaches for Drug Discovery

The integration of computational (in silico) and experimental methods has become a cornerstone of modern drug discovery, significantly accelerating the identification and optimization of new therapeutic agents. researchgate.net This synergistic approach allows for the rapid screening of vast chemical libraries and provides deep insights into molecular interactions before committing to costly and time-consuming laboratory synthesis.

For a compound like this compound, this process would typically involve:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target (like an enzyme or receptor). nih.gov Researchers can virtually screen thousands of analogs of the target compound against a specific protein to identify those with the highest predicted binding affinity. mdpi.comnih.gov

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.netmdpi.com This helps to filter out candidates that are likely to have poor pharmacokinetic profiles or be toxic, saving significant resources.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of the stability of the drug-target complex. researchgate.net This can confirm the binding modes predicted by docking and reveal how the interaction is maintained in a dynamic environment.

Experimental Validation: The most promising candidates identified through these computational steps are then synthesized and tested in the lab (in vitro and in vivo) to validate the predictions. researchgate.netmdpi.com

This integrated pipeline allows for a more rational and efficient design process, increasing the probability of discovering drug candidates with desirable properties. researchgate.net

Sustainable Synthesis and Green Chemistry Innovations

The pharmaceutical industry is increasingly adopting the principles of green chemistry to make the synthesis of drugs more environmentally friendly and cost-effective. pitt.edu These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.gov

A plausible conventional synthesis of this compound would involve the reaction of 4-hydroxyphenylacetic acid with dimethylamine (B145610), likely requiring a coupling agent. Innovations in this area focus on several key aspects:

Greener Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research is focused on replacing them with safer alternatives like water, supercritical fluids, or biodegradable solvents. nih.gov

Catalysis: The use of efficient catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, can enable reactions to occur under milder conditions (lower temperature and pressure), reduce the formation of byproducts, and allow for easier separation and recycling of the catalyst. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

Process Optimization: Utilizing technologies like continuous flow processing instead of traditional batch processing can lead to better control, higher yields, and reduced energy consumption. nih.gov

An important consideration in the synthesis is the purity and stability of the starting materials. For example, N,N-dimethylacetamide (DMAc), a related solvent and potential reagent, can degrade or oxidize to form impurities that may inadvertently be incorporated into the final product. rsc.orgrsc.org Therefore, developing robust and green synthetic and purification methods is crucial for ensuring the quality and sustainability of pharmaceutical manufacturing.

Comprehensive Toxicological and Pharmacokinetic Profiling

A thorough understanding of a compound's toxicological and pharmacokinetic profile is essential for its development as a safe and effective drug. This involves studying how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the substance, as well as its potential to cause harm.

While a complete profile for this compound is not yet established, insights can be drawn from its constituent parts: the N-(4-hydroxyphenyl)acetamide structure (paracetamol) and the N,N-dimethylacetamide (DMAc) moiety.

Toxicology: DMAc is known to be potentially hepatotoxic (toxic to the liver) at high doses and can be absorbed through the skin. wikipedia.orgnih.govresearchgate.net The primary mechanism of liver injury from DMAc exposure is thought to involve the production of reactive oxygen species (ROS) during its metabolism. taylorandfrancis.com The N-(4-hydroxyphenyl)acetamide part of the molecule is famous as paracetamol, whose overdose toxicity is also linked to the liver, via the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netwikipedia.org Therefore, a key research focus for this compound would be to meticulously evaluate its potential for hepatotoxicity.

Pharmacokinetics (ADME): The pharmacokinetic properties of the target compound will be influenced by both of its structural components. DMAc is metabolized in the liver through a stepwise demethylation process to form metabolites like N-methylacetamide (NMA). taylorandfrancis.comresearchgate.net Studies in children have shown that DMAc has a linear pharmacokinetic profile and does not accumulate in the body, with clearance increasing over several days of treatment. nih.govnih.govumcutrecht.nl The phenolic hydroxyl group on the phenyl ring is a likely site for glucuronidation and sulfation, similar to paracetamol, which would facilitate its excretion. wikipedia.org

Future research will require comprehensive in vitro and in vivo studies to determine the specific metabolic pathways, clearance rates, bioavailability, and potential toxicities of this compound to establish a complete safety and pharmacokinetic profile.

Q & A

Q. What are the established synthetic routes for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves acylation of 4-hydroxyphenyl intermediates. For example, reacting 2-(4-hydroxyphenyl)acetic acid with a haloformate (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) to form an activated intermediate, followed by nucleophilic substitution with dimethylamine .

- Key Parameters :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Haloformate, base (e.g., Et₃N) | Activate carboxylic acid |

| 2 | Dimethylamine (excess) | Introduce dimethylamide group |

- Yield Optimization : Excess dimethylamine (2–3 equivalents) and low temperatures (0–5°C) minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect a singlet for the dimethylamide protons (δ ~2.8–3.1 ppm) and aromatic protons (δ ~6.7–7.2 ppm for the 4-hydroxyphenyl group). The hydroxyl proton may appear as a broad peak (δ ~5.5 ppm) .

- ¹³C NMR : Carbonyl resonance at δ ~168–170 ppm, with N-methyl carbons at δ ~35–40 ppm .

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3200–3400 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. What strategies can optimize regioselectivity and purity during the synthesis of this compound?

- Methodological Answer :

- Regioselectivity : Use protecting groups (e.g., acetyl for the hydroxyl group) to prevent undesired side reactions during acylation. Deprotection with mild bases (e.g., K₂CO₃ in methanol) restores the hydroxyl group .

- Purity : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Bioactivity Assays : Standardize protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition). For example, test against E. coli (Gram-negative) and S. aureus (Gram-positive) using broth microdilution .

- Data Validation : Compare results with structurally analogous compounds (e.g., 2-(4-methoxyphenyl)-N,N-dimethylacetamide) to identify structure-activity relationships .

Q. What advanced analytical methods are suitable for detecting degradation products or impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to separate degradation products. Major degradation pathways include hydrolysis of the amide bond (detectable via m/z ~150 for 4-hydroxyphenylacetic acid) .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation kinetics .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.